molecular formula C13H15I B2731841 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287339-73-3

1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2731841
CAS No.: 2287339-73-3
M. Wt: 298.167
InChI Key: MPYWCOGKNOFFHU-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core is often used as a bioisostere for para-substituted benzene rings, providing enhanced physicochemical properties such as increased metabolic stability and improved solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of an aryl iodide to [1.1.1]propellane, followed by further functionalization steps . The reaction conditions often involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve large-scale synthesis techniques. For example, the flow photochemical addition of propellane to diacetyl has been used to construct the bicyclo[1.1.1]pentane core on a kilogram scale within a single day . This method allows for the efficient production of bicyclo[1.1.1]pentane derivatives in large quantities.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its physicochemical properties and biological activity. The presence of the 2,6-dimethylphenyl group can enhance the compound’s stability and solubility, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15I/c1-9-4-3-5-10(2)11(9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYWCOGKNOFFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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